molecular formula C21H26F3NO2S B11106360 3,5-di-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

3,5-di-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11106360
M. Wt: 413.5 g/mol
InChI Key: LUSBTZJQUNWUBW-UHFFFAOYSA-N
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Description

3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE: is an organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced technologies such as flow microreactor systems can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 3,5-DI(TERT-BUTYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE distinguishes it from other similar compounds. This group enhances the compound’s stability, biological activity, and ability to interact with molecular targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C21H26F3NO2S

Molecular Weight

413.5 g/mol

IUPAC Name

3,5-ditert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H26F3NO2S/c1-19(2,3)15-11-16(20(4,5)6)13-18(12-15)28(26,27)25-17-9-7-14(8-10-17)21(22,23)24/h7-13,25H,1-6H3

InChI Key

LUSBTZJQUNWUBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)C(C)(C)C

Origin of Product

United States

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